Ethyl 4,5-dioxopyrrolidine-3-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 4,5-dioxopyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-2-12-7(11)4-3-8-6(10)5(4)9/h4H,2-3H2,1H3,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRLYBLISSAYDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNC(=O)C1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20301167 | |
| Record name | ethyl 4,5-dioxopyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20301167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59226-20-9 | |
| Record name | NSC141565 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141565 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 4,5-dioxopyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20301167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Classification and Structural Features Within Dioxopyrrolidine Chemistry
Ethyl 4,5-dioxopyrrolidine-3-carboxylate is classified as a heterocyclic compound. At its core is a pyrrolidine (B122466) ring, which is a five-membered, saturated ring containing one nitrogen atom. researchgate.netwikipedia.org The "dioxo" designation indicates the presence of two ketone functional groups, located at the 4th and 5th positions of the pyrrolidine ring. Additionally, an ethyl carboxylate group is attached at the 3rd position. This combination of features results in a molecule with multiple reactive sites, predisposing it to a wide range of chemical transformations.
The structure is characterized by its sp³-hybridized carbons, which contribute to a non-planar, three-dimensional shape. researchgate.netnih.gov This 3D coverage is a crucial attribute in medicinal chemistry, as it allows for more precise spatial interactions with biological macromolecules. researchgate.netdntb.gov.ua
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 59226-20-9 |
| Molecular Formula | C₇H₉NO₄ echemi.com |
| Molecular Weight | 171.15 g/mol echemi.com |
| Hydrogen Bond Donor Count | 1 echemi.com |
| Hydrogen Bond Acceptor Count | 4 echemi.com |
| Synonyms | 4-ethoxycarbonyltetrahydropyrrole-2,3-dione, ethyl 4,5-dioxo-3-pyrrolidinecarboxylate echemi.com |
Historical Context of Pyrrolidine and Dioxopyrrolidine Scaffolds in Synthetic and Medicinal Chemistry
The pyrrolidine (B122466) ring is a fundamental motif in both natural products and synthetic pharmaceuticals. wikipedia.orgnih.gov Its historical significance is rooted in its presence in numerous alkaloids, such as nicotine (B1678760) and hygrine, and the proteinogenic amino acid, proline. wikipedia.org Medicinal chemists have long been interested in the pyrrolidine scaffold due to its favorable properties, including its ability to explore pharmacophore space effectively because of its three-dimensional nature—a phenomenon known as "pseudorotation". researchgate.netnih.gov This structural flexibility and the presence of stereogenic centers allow for the creation of diverse molecular shapes, which is critical for achieving target selectivity in drug design. nih.gov
Derivatives of the basic pyrrolidine structure, including pyrrolidine-2-one and pyrrolidine-2,5-diones, have been extensively studied. researchgate.netsigmaaldrich.combroadpharm.com The introduction of carbonyl groups to form dioxopyrrolidines further enhances the synthetic utility of the scaffold. These dione (B5365651) structures serve as versatile building blocks for constructing more complex heterocyclic systems. Research has demonstrated that compounds incorporating the pyrrolidine ring exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.gov
Significance of Ethyl 4,5 Dioxopyrrolidine 3 Carboxylate As a Key Intermediate in Heterocyclic Synthesis
One-Pot Multicomponent Reaction Strategies
One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex molecular architectures from simple starting materials in a single synthetic operation. These strategies are highly valued for their ability to rapidly generate molecular diversity.
A robust method for the synthesis of highly substituted 4,5-dioxopyrrolidine-3-carboxylate analogues involves the one-pot condensation of an aromatic amine, an aromatic aldehyde, and a dialkyl acetylenedicarboxylate. researchgate.net This approach assembles the pyrrolidine core with high efficiency. For instance, the reaction of aniline (B41778), various aromatic aldehydes, and diethyl acetylenedicarboxylate, catalyzed by citric acid under solvent-free grinding conditions, yields the corresponding ethyl 3-methyl-4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate analogues in high yields. researchgate.net This mechanochemical method is noted for its short reaction times and simple product isolation, presenting a green and cost-effective synthetic route. researchgate.net
Table 1: Examples of One-Pot Synthesis of Dioxopyrrolidine Analogs
| Aromatic Amine | Aromatic Aldehyde | Diketoacid Ester/Equivalent | Catalyst | Conditions | Product |
| Aniline | Benzaldehyde | Diethyl acetylenedicarboxylate | Citric Acid | Mortar-pestle grinding | Ethyl 3-methyl-4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate analog |
| Substituted Anilines | Substituted Benzaldehydes | Dialkyl acetylenedicarboxylates | Not specified | Not specified | Various substituted dioxopyrrolidines |
The reaction between dialkyl acetylenedicarboxylates, primary or secondary amines, and formaldehyde (B43269) constitutes another effective multicomponent strategy for assembling the pyrrolidine framework. Active methylene compounds can readily react with an amine like sarcosine (B1681465) and formaldehyde under mild conditions to produce 3-substituted pyrrolidines. researchgate.net While this specific example leads to a pyrrolidine rather than a dioxopyrrolidine, the underlying principle of forming the heterocyclic ring from these three components is well-established. By modifying the active methylene compound to a precursor that can be converted to a ketone, such as a β-keto ester, this methodology can be adapted for the synthesis of the target dioxo-scaffold.
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly versatile building block in organic synthesis due to the high acidity of its methylene protons and its ability to act as a synthetic equivalent for malonic acid. wikipedia.orgresearchgate.net Its derivatives are widely used for constructing various heterocyclic systems, including pyrrolidinones. nih.gov In the context of dioxopyrrolidine synthesis, an N-protected amino acid can be activated and reacted with Meldrum's acid to form an intermediate acyl Meldrum's acid. uum.edu.myuitm.edu.my This intermediate can then undergo intramolecular cyclization upon heating, often with the loss of acetone (B3395972) and carbon dioxide, to furnish the desired pyrrolidine-dione ring system. This approach offers a controlled, stepwise construction of the heterocyclic core. uum.edu.my
Table 2: Key Intermediates in Meldrum's Acid-Based Synthesis
| Starting Material | Reagent | Intermediate | Subsequent Reaction |
| Boc-protected amino acid | Meldrum's acid, EDC, DMAP | Boc-protected acyl Meldrum's acid derivative | Thermal cyclization |
| Malonic acid | Acetone, Acetic Anhydride (B1165640) | Meldrum's acid | Acylation and reaction with amines |
Intramolecular Cyclization Approaches
Intramolecular cyclization represents a powerful strategy for the formation of cyclic compounds. These reactions typically involve a linear precursor containing all the necessary atoms for the ring, which then undergoes a ring-closing reaction, often promoted by a base or acid catalyst.
The Dieckmann cyclization, or Dieckmann condensation, is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. organic-chemistry.org This reaction is highly effective for synthesizing five- and six-membered rings and is typically promoted by a strong base, such as sodium alkoxide. organic-chemistry.orglibretexts.org For the synthesis of the this compound core, a suitable N-substituted amino diester serves as the linear precursor. Base-catalyzed deprotonation at the α-carbon of one ester group generates an enolate, which then attacks the carbonyl carbon of the second ester group in an intramolecular fashion. youtube.com Subsequent elimination of an alkoxide leaving group yields the cyclic β-keto ester, which in this case is the desired dioxopyrrolidine scaffold. The reaction is driven to completion by the deprotonation of the acidic product by the base. libretexts.org
The formation of the dioxopyrrolidine ring can also be achieved through a sequence initiated by a Michael addition. This approach typically involves the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization step. For instance, a primary amine can be added to a suitably substituted maleate (B1232345) or fumarate (B1241708) ester. The resulting Michael adduct, which contains a secondary amine and an ester functionality, can then undergo intramolecular aminolysis (cyclization) to form the pyrrolidinedione ring. More complex tandem reactions, such as a double-Michael-addition/cyclization cascade, can also be employed to construct related polycyclic systems like pyrrolizidines from dienones and ethyl isocyanoacetate, demonstrating the power of Michael additions in initiating complex ring-forming sequences. sioc.ac.cncapes.gov.br
N-Substitution Strategies for Pyrrolidine Ring Modification
Modification of the pyrrolidine ring at the nitrogen atom is a crucial strategy for diversifying the physicochemical and biological properties of the core scaffold. N-substitution with alkyl and aryl groups can significantly influence the molecule's conformation, solubility, and interactions with biological targets.
Alkylation and Arylation Methods
The introduction of alkyl and aryl substituents on the pyrrolidine nitrogen can be achieved through various synthetic methodologies. While direct N-alkylation or N-arylation of the parent this compound can be challenging due to the presence of an acidic proton and the potential for competing reactions, these modifications are often incorporated during the synthesis of the pyrrolidine ring itself.
One common approach involves the use of N-substituted starting materials in cyclization reactions. For instance, the synthesis of N-aryl pyrrolidine-diones can be accomplished through multi-component reactions. A notable example is the one-pot synthesis of ethyl 3-methyl-4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate analogues. This method utilizes the reaction of an acetylene (B1199291) dicarboxylate, an aniline derivative (which provides the N-aryl group), and various aromatic aldehydes in the presence of a catalyst. researchgate.net This approach highlights the feasibility of incorporating a wide range of aryl groups by simply varying the aniline component.
Similarly, N-alkylation can be pre-encoded in the starting materials. The availability of compounds such as ethyl 1-ethyl-4,5-dioxopyrrolidine-3-carboxylate from commercial sources suggests that its synthesis is well-established, likely through a method involving an N-ethylated precursor. sigmaaldrich.com
A general representation of the synthesis of N-substituted pyrrolidine-2,5-diones is depicted below:
Table 1: Representative N-Substituted Pyrrolidine-2,5-dione Derivatives and their Synthetic Approach
| Compound Name | N-Substituent | Synthetic Approach | Reference |
|---|---|---|---|
| Ethyl 3-methyl-4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate analogues | Phenyl | One-pot multi-component reaction of an acetylene dicarboxylate, aniline, and an aldehyde. | researchgate.net |
Stereoselective Synthesis of Chiral Derivatives
The development of stereoselective methods for the synthesis of chiral pyrrolidine derivatives is of paramount importance, as the stereochemistry of these compounds often dictates their biological activity. Several key strategies have been employed to control the stereochemical outcome of reactions leading to chiral pyrrolidines. These include the use of chiral starting materials, chiral auxiliaries, and enantioselective catalysis. ethz.ch
A powerful approach involves the use of chiral precursors derived from the chiral pool, such as amino acids. For example, D-serine can be elaborated into a chiral aldehyde, which can then undergo diastereoselective additions to introduce new stereocenters. The choice of protecting group on the nitrogen atom of the serine-derived aldehyde can have a profound influence on the stereochemical course of the reaction. For instance, a tosyl-protected aldehyde has been shown to exhibit high diastereoselectivity in vinyl Grignard additions, favoring the formation of the anti-product. d-nb.info This strategy allows for the synthesis of highly functionalized, enantiomerically enriched oxazolidinones, which are valuable precursors to chiral pyrrolidines.
Another key strategy is the use of chiral auxiliaries. These are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed. This approach provides a reliable method for introducing chirality in a controlled manner. ethz.ch
Enantioselective catalysis represents a highly efficient and atom-economical approach to the synthesis of chiral molecules. Chiral catalysts can be used in substoichiometric amounts to generate large quantities of an enantiomerically enriched product. While specific examples for the direct enantioselective synthesis of this compound are not prevalent in the literature, the broader field of pyrrolidine synthesis is rich with examples of enantioselective transformations. These include catalytic hydrogenations, cycloadditions, and alkylations that proceed with high levels of enantiocontrol. nih.govrsc.org
The synthesis of enantiomerically pure and chiral disubstituted 3,4-ethylenedioxythiophenes (EDOTs) from chiral glycols illustrates the principle of transferring chirality from a starting material to a more complex heterocyclic system. rsc.org This concept is broadly applicable to the synthesis of chiral pyrrolidines.
Table 2: Key Strategies for the Stereoselective Synthesis of Chiral Pyrrolidine Derivatives
| Strategy | Description | Example Application | Reference |
|---|---|---|---|
| Chiral Pool Synthesis | Utilization of readily available enantiopure starting materials, such as amino acids or sugars. | Diastereoselective Grignard addition to a D-serine derived aldehyde. | d-nb.info |
| Chiral Auxiliaries | Temporary incorporation of a chiral moiety to direct the formation of new stereocenters. | General strategy for asymmetric synthesis. | ethz.ch |
The selection of a particular stereoselective strategy depends on factors such as the desired stereoisomer, the complexity of the target molecule, and the availability of chiral starting materials or catalysts. The continued development of novel stereoselective methods is crucial for advancing the synthesis of complex chiral molecules, including derivatives of this compound.
Reactions Involving the Dioxo Functionality
The adjacent carbonyl groups at the 4- and 5-positions of the pyrrolidine ring are key centers of reactivity. These functionalities can undergo a variety of transformations, including condensation reactions and redox processes.
Condensation Reactions with Carbonyl Compounds
The 4,5-dioxo functionality, particularly in its enol form, provides a reactive site for condensation reactions. For instance, derivatives such as ethyl 4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates have been shown to participate in three-component condensation reactions with malononitrile (B47326) and various cyclic enols, such as indan-1,3-dione and cyclopentane-1,3-dione. These reactions lead to the formation of complex spiro-heterocyclic systems. The reaction with 4-hydroxycoumarin (B602359) and malononitrile (or methyl cyanoacetate) also yields substituted spiro[pyrano[3,2-c]chromene-4,3'-pyrrole] derivatives.
These transformations highlight the ability of the 4,5-dioxopyrrolidine-3-carboxylate system to act as a scaffold for the construction of diverse and complex molecular architectures through multicomponent reactions.
Reduction and Oxidation Reactions
The dioxo functionality of the pyrrolidine ring is susceptible to both reduction and oxidation, offering pathways to a variety of derivatives.
Reduction: The selective reduction of one or both carbonyl groups can lead to the corresponding hydroxy or dihydroxy pyrrolidine derivatives. While specific studies on the reduction of this compound are not extensively documented, general methods for the selective reduction of dicarbonyl compounds are applicable. rsc.orgacs.org Reagents such as sodium borohydride (B1222165) can be employed, often with careful control of reaction conditions to achieve selectivity. For example, the catalytic reduction of 4-nitrophenol, a different system but illustrating a common catalytic process, has been extensively studied using palladium nanoparticles. nih.govrsc.orgresearchgate.netnih.govmdpi.com The reduction of related α-keto-γ-lactams has also been explored, indicating the potential for selective transformation at the carbonyl group adjacent to the nitrogen. The reduction of a related 4-carbo-methoxypyrrolidone derivative has been utilized in the preparation of dendrimer-silver nanocomposites for catalytic applications. rsc.org
Oxidation: The oxidation of the 4,5-dioxopyrrolidine ring system can be complex. The presence of the α-keto-γ-lactam structure suggests that oxidative cleavage is a possible reaction pathway. For instance, periodate (B1199274) oxidation of α-keto γ-lactams has been shown to result in enol oxidation and the formation of β-lactam structures. acs.orgacs.org The oxidation of a hydroxyl group to a keto group in related hydroxy acid amides has been achieved using vapor phase oxidation with air in the presence of a catalyst. google.com The specific oxidation products of this compound would depend on the oxidizing agent and reaction conditions employed.
Transformations of the Ethyl Ester Functional Group
The ethyl ester at the 3-position of the pyrrolidine ring is another key site for chemical modification, allowing for hydrolysis to the corresponding carboxylic acid or derivatization to other functional groups.
Hydrolysis of the Carboxylate Ester
The ethyl ester of 4,5-dioxopyrrolidine-3-carboxylate can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid. This transformation is a fundamental reaction for this class of compounds, often being the first step in further derivatization.
Acid-catalyzed hydrolysis is typically carried out by heating the ester in the presence of a dilute mineral acid, such as hydrochloric acid or sulfuric acid. The reaction is reversible, and the use of excess water drives the equilibrium towards the formation of the carboxylic acid and ethanol (B145695).
Alkaline hydrolysis, or saponification, is an irreversible process that involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. This reaction proceeds to completion and initially forms the carboxylate salt, which can then be neutralized with acid to afford the free carboxylic acid. The serendipitous hydrolysis and subsequent esterification of a related bipyridinium carboxylate in ethanol containing water has been observed, leading to the formation of ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. harvard.edu
Derivatization via Ester Modifications
The ethyl ester group serves as a versatile handle for the synthesis of a wide array of derivatives.
Amidation: The ester can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction is often facilitated by heating or by the use of coupling agents. The synthesis of N-substituted 4,5-dioxopyrrolidine-3-carboxanilides has been reported, demonstrating the feasibility of this transformation. nih.gov These anilides were found to exist predominantly in their enol tautomeric form.
Transesterification: As a β-keto ester, the this compound is expected to undergo transesterification. This reaction involves treating the ethyl ester with a different alcohol in the presence of an acid or base catalyst to exchange the ethoxy group for a different alkoxy group. The transesterification of β-keto esters is a well-established transformation with a broad range of catalysts available, including boron-based catalysts and various amines. ucc.ienih.govbohrium.comrsc.orgresearchgate.net
Reduction of the Ester Group: The ester functionality can be selectively reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH4) are capable of reducing both the ester and the ketone functionalities. harvard.edu More selective reagents, such as lithium borohydride (LiBH4), are known to reduce esters in the presence of other carbonyl groups, although the reactivity of the 4,5-dioxo system would need to be considered. harvard.edu
Nucleophilic Substitution Reactions
The pyrrolidine ring, being a saturated heterocycle, is generally less susceptible to nucleophilic substitution than aromatic systems. However, the presence of the electron-withdrawing carbonyl and ester groups can activate adjacent positions to nucleophilic attack, particularly if a suitable leaving group is present.
While specific examples of nucleophilic substitution on the fully formed this compound are scarce in the literature, the general principles of nucleophilic substitution on saturated carbons would apply. wikipedia.orgchemguide.co.uk For a substitution reaction to occur on the pyrrolidine ring, a leaving group, such as a halogen, would typically need to be introduced at one of the ring carbons. The synthesis of N-(substituted-ethyl)pyrrole-3,4-dicarboximides has been described, which involves the reaction of a primary amine with a pyrrole (B145914) dicarboxylic anhydride derivative, showcasing a type of nucleophilic attack on a related heterocyclic system. nih.gov Furthermore, related 2-pyrrolidinone (B116388) derivatives can be functionalized with amines as nucleophiles at the 3-position. beilstein-journals.org The synthesis of various substituted pyrrolidines often involves multi-component reactions where nucleophilic additions are key steps in the ring formation. nih.gov
The reactivity of the 4,5-dioxopyrrolidine-3-carboxylate moiety is rich and varied, offering numerous avenues for the synthesis of complex and potentially bioactive molecules. The interplay of the different functional groups allows for a wide range of chemical transformations, making this scaffold a valuable tool in medicinal and materials chemistry.
Cycloaddition Reactions and Annulation Strategies
The dioxopyrrolidine core is a valuable synthon for cycloaddition and annulation reactions, which are powerful methods for creating molecular complexity. rsc.org These strategies enable the construction of fused bicyclic and polycyclic frameworks that are prevalent in natural products and pharmacologically active molecules. nih.gov The reactivity of the pyrrolidine moiety can be harnessed to participate in diverse annulation protocols, including [3+3] and [4+2] cycloadditions, leading to the formation of new 5- and 6-membered rings. nih.gov
Research into 2,3-dioxopyrrolidines, a class to which this compound belongs, has demonstrated substrate-controlled regiodivergent annulation reactions with partners like 3-alkylidene oxindoles. These reactions can yield a variety of fused dihydropyrrolidone derivatives with high yield and excellent stereoselectivity. nih.gov The mechanistic pathway often dictates the final product; for instance, a [3+3] annulation may proceed through a vinylogous Michael addition followed by an intramolecular aldol cyclization. nih.gov In contrast, a [4+2] annulation can occur via a vinylogous Michael addition and a subsequent intramolecular oxa-Michael cyclization. nih.gov
These strategies are not limited to carbon-based ring systems. The hetero-Diels-Alder (HDA) reaction, a type of [4+2] cycloaddition, has been employed to synthesize complex heterocyclic structures, such as those found in anti-influenza agents. nih.gov For example, HDA reactions between hydrazones and alkenes can produce tetrahydropyridazine derivatives. nih.gov The development of efficient, asymmetric routes for these annulations is a key area of interest for constructing enantioenriched fused γ-lactam derivatives for applications in drug discovery. nih.govthieme.de
| Reaction Type | Reactant Partner | Key Mechanism Steps | Resulting Fused System | Reference |
|---|---|---|---|---|
| [3+3] Annulation | 3-Alkylidene oxindoles | Vinylogous Michael addition, Intramolecular aldol cyclization | Fused Dihydropyrrolidone | nih.gov |
| [4+2] Annulation | 3-Alkylidene oxindoles | Vinylogous Michael addition, Intramolecular oxa-Michael cyclization | Fused Dihydropyrrolidone | nih.gov |
| Hetero-Diels-Alder (HDA) | Hydrazones, Alkenes | [4+2] Cycloaddition | Tetrahydropyridazine | nih.gov |
| 1,3-Dipolar Cycloaddition | Isoquinolinium N-ylides | Non-concerted cycloaddition | Heptacyclic Pyrrolo[2,1-a]isoquinolines | thieme.de |
Acylation and Alkylation Reactions on the Pyrrolidine Ring
The pyrrolidine ring within the this compound molecule offers two primary sites for acylation and alkylation: the nitrogen atom and the C-3 carbon. The specific site of reaction can be controlled by the choice of reagents and conditions.
Acylation: Acylation at the C-3 position of the related pyrrolidine-2,4-dione (B1332186) ring system can be achieved using acid chlorides in the presence of a Lewis acid. rsc.org Boron trifluoride-diethyl ether has been shown to be an efficient catalyst for this transformation, leading to the formation of 3-acyltetramic acids after isolation and methanolysis of the intermediate boron difluoride complex. rsc.org
N-acylation is also a well-established transformation. nih.govresearchgate.net It can be performed as a discrete step or as part of a one-pot, multi-step sequence. For instance, N-acylation is a key step in the diastereoselective synthesis of pyrrolopiperazine-2,6-diones, following a Ugi/nucleophilic substitution sequence. nih.govresearchgate.net
| Position | Acylating Agent | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| C-3 | Acid Chlorides | Boron trifluoride-diethyl ether | 3-Acylpyrrolidine-2,4-diones | rsc.org |
| N-1 | Various (e.g., as part of Ugi reaction post-condensation) | Cesium carbonate | N-Acylpyrrolidinones | nih.govresearchgate.net |
Alkylation: Alkylation predominantly occurs at the nitrogen atom (N-alkylation), a common reaction for secondary amines like the pyrrolidine scaffold. researchgate.net This reaction is typically carried out using alkyl halides in the presence of a base. organic-chemistry.org Common bases used include potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF). researchgate.net For less reactive systems, stronger bases such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) may be employed for irreversible deprotonation prior to adding the alkylating agent. researchgate.net The synthesis of N-aryl-substituted pyrrolidines can also be achieved through reductive amination of diketones with anilines, catalyzed by iridium complexes. nih.gov While this method builds the ring, it highlights a pathway to N-substituted products.
| Position | Alkylating Agent | Base/Conditions | Solvent | Reference |
|---|---|---|---|---|
| N-1 | Alkyl Halides | K2CO3 | DMF | researchgate.netorganic-chemistry.org |
| N-1 | Alkyl Halides | NaH (irreversible deprotonation) | THF | researchgate.net |
| N-1 | Anilines (via reductive amination) | Iridium catalyst, HCOOH | Various, including water | nih.gov |
Halogenation Studies
The introduction of halogen atoms onto the pyrrolidine ring can significantly alter the chemical properties of the molecule and provide a handle for further functionalization. Studies on related pyrrolidine-2,5-dione systems have shown that chlorination at the C-3 position can be achieved. nih.gov The synthesis of 3-chloro-N-aryl pyrrolidine-2,5-diones, for instance, involves the reaction of (Z)-4-oxo-4-(arylamino)but-2-enoic acid with thionyl chloride (SOCl₂) under reflux conditions. nih.gov
Bromination reactions have also been investigated. The Appel reaction, using a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃), is a known method for converting alcohols to bromides. beilstein-journals.org While this reaction typically proceeds with an inversion of configuration, studies on steroidal systems with similar functionalities show that the stereochemical outcome can be influenced by neighboring groups, sometimes resulting in retention of configuration. beilstein-journals.org The bromination of certain dihydropyridine (B1217469) dicarboxylates has also been successfully carried out using N-bromosuccinimide (NBS) in methanol. researchgate.net
| Halogen | Halogenating Agent | Position | Conditions | Reference |
|---|---|---|---|---|
| Chlorine | Thionyl chloride (SOCl₂) | C-3 | Reflux | nih.gov |
| Bromine | CBr₄ / PPh₃ (Appel reaction) | - | Stereochemistry can vary | beilstein-journals.org |
| Bromine | N-Bromosuccinimide (NBS) | - | Methanol | researchgate.net |
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the chemical environment of each atom, their connectivity, and stereochemical relationships.
While specific, experimentally-derived NMR data for the parent compound Ethyl 4,5-dioxopyrrolidine-3-carboxylate is not extensively detailed in publicly available literature, the expected resonances can be predicted based on its structure. Furthermore, data from closely related analogues, such as N-substituted derivatives, provide a strong indication of the chemical shifts to be expected. For instance, the analysis of similar pyrrolidine (B122466) systems helps in assigning the signals corresponding to the ethyl ester and the pyrrolidine ring protons.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the ethyl group protons (a quartet for the -OCH₂- and a triplet for the -CH₃) and the protons on the pyrrolidine ring. The CH and CH₂ protons of the ring would exhibit complex splitting patterns due to coupling with each other and the N-H proton. The N-H proton itself would likely appear as a broad singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. Key resonances would include those for the two carbonyl carbons (C4 and C5), the ester carbonyl carbon, and the carbons of the ethyl group and the pyrrolidine ring. The chemical shifts of the carbonyl carbons are particularly diagnostic, typically appearing far downfield (160-200 ppm).
Expected ¹³C NMR Chemical Shift Ranges
| Carbon Atom | Chemical Environment | Expected Chemical Shift (δ) ppm |
|---|---|---|
| C=O | Ester Carbonyl | 165-175 |
| C=O | Ketone Carbonyls (C4, C5) | >180 |
| -CH-O- | Ester Methylene (B1212753) | 60-80 |
| C3, C2 | Pyrrolidine Ring Carbons | 40-60 |
This table is based on general principles of ¹³C NMR spectroscopy and data for analogous structures.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific, characteristic frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their respective vibrational frequencies, resulting in a unique spectral fingerprint.
For this compound, the FTIR spectrum would be dominated by strong absorptions corresponding to the various carbonyl groups. The presence of two adjacent ketones in the five-membered ring and an ester group results in a complex and characteristic pattern in the carbonyl region of the spectrum. Analysis of related compounds shows that the ester carbonyl (C=O) stretch typically appears at a higher wavenumber than the ketone carbonyls.
Key Predicted FTIR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H | Stretch | 3200-3400 | Medium, Broad |
| C-H | Stretch (sp³) | 2850-3000 | Medium |
| C=O | Ester Stretch | ~1730-1750 | Strong |
| C=O | Ketone Stretch (dicarbonyl) | ~1690-1720 | Strong |
This table presents expected vibrational frequencies based on standard FTIR correlation tables and data from similar compounds. The broadness of the N-H stretch is indicative of hydrogen bonding, which is expected in the condensed phase.
Mass Spectrometry (MS) for Molecular Formula Verification and Fragmentation Analysis
Mass spectrometry (MS) is a crucial analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound, confirm its molecular formula, and deduce structural features through the analysis of its fragmentation patterns.
The molecular formula for this compound is C₇H₉NO₄, which corresponds to a monoisotopic mass of approximately 187.0532 Da. In a typical high-resolution mass spectrum (HRMS), the molecular ion peak ([M]⁺) would be observed at this m/z value. Often, adducts formed with protons ([M+H]⁺ at m/z 188.0604) or sodium ions ([M+Na]⁺ at m/z 210.0423) are detected, particularly with soft ionization techniques like Electrospray Ionization (ESI).
The fragmentation of the molecule under ionization provides valuable structural information. A plausible fragmentation pathway for this compound would involve the initial loss of the ethoxy group (•OCH₂CH₃, 45 Da) or an ethanol (B145695) molecule (CH₃CH₂OH, 46 Da). Subsequent fragmentations could include the loss of carbon monoxide (CO, 28 Da) from the pyrrolidine ring.
Predicted Mass Spectrometry Data
| Species | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M]⁺ | [C₇H₉NO₄]⁺ | 187.05 | Molecular Ion |
| [M+H]⁺ | [C₇H₁₀NO₄]⁺ | 188.06 | Protonated Molecule |
| [M+Na]⁺ | [C₇H₉NO₄Na]⁺ | 210.04 | Sodium Adduct |
This table is based on the calculated exact mass for the given chemical formula.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its crystalline solid state. By diffracting X-rays off a single crystal, researchers can generate an electron density map from which a detailed molecular model can be built. This model provides exact bond lengths, bond angles, and torsional angles.
While a specific crystal structure for the parent compound this compound has not been reported in the searched literature, studies on closely related substituted pyrrolidine derivatives demonstrate the power of this technique. For example, the crystal structure of a similar pyrrolidine compound revealed a non-planar, envelope conformation for the five-membered ring.
Should single crystals of this compound be grown, X-ray diffraction analysis would be expected to reveal:
Molecular Conformation: The exact puckering of the pyrrolidine ring and the orientation of the ethyl carboxylate substituent.
Bond Parameters: Precise measurements of the C=O, C-N, C-O, and C-C bond lengths, which can offer insights into electron delocalization and ring strain.
Intermolecular Interactions: The presence and geometry of hydrogen bonds involving the N-H group and the carbonyl oxygens, which govern the crystal packing and supramolecular architecture. For instance, molecules could form hydrogen-bonded dimers or chains.
Typical Information from a Crystallographic Study
| Parameter | Description | Example Data from an Analog |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/n |
| Unit Cell Dimensions | The lengths and angles of the unit cell. | a, b, c (Å); α, β, γ (°) |
| Hydrogen Bonding | Key intermolecular donor-acceptor distances. | O-H···O, C-H···O |
This table illustrates the type of data obtained from an X-ray crystallography experiment, using information from a related pyrrolidine structure for exemplary purposes.
Computational and Theoretical Investigations of Ethyl 4,5 Dioxopyrrolidine 3 Carboxylate and Its Derivatives
Quantum Chemical Studies of Reaction Mechanisms and Energy Barriers
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the intricacies of reaction mechanisms involving pyrrolidinone structures. These computational methods allow for the calculation of geometric structures, transition states, and energy barriers, providing a detailed picture of how these molecules are formed and how they might react.
For instance, DFT calculations at the B3LYP level with a 6-31++G(d,p) basis set have been used to investigate the synthesis of highly substituted pyrrolidinone derivatives. researchgate.net Such studies can confirm experimental findings from techniques like FTIR, 1H NMR, and 13C NMR, and provide unambiguous evidence for the structure of synthesized products, which is further corroborated by single-crystal X-ray analysis. researchgate.net The calculations can also determine frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the electrophilicity and reactivity of the molecules. researchgate.net While specific studies on the reaction mechanisms of ethyl 4,5-dioxopyrrolidine-3-carboxylate are not extensively documented in publicly available literature, the methodologies applied to similar pyrrolidinone derivatives offer a clear framework for future investigations. These studies would likely focus on the energetics of the cyclization process to form the pyrrolidine-2,5-dione ring and the subsequent functionalization at the 3-position.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the interaction between a ligand and its target protein, providing insights into the binding affinity and mode of action.
Derivatives of this compound have been the subject of molecular docking studies to evaluate their potential as therapeutic agents. For example, a series of ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivatives were docked against various microbial and parasitic targets. nih.govscispace.com High GOLD fitness scores from these docking analyses suggest a strong protein-ligand binding affinity, indicating a high propensity for these compounds to bind to the active sites of the target proteins. nih.govscispace.com
Such studies are crucial in identifying potential biological targets and in the rational design of more potent inhibitors. For example, docking studies on similar heterocyclic compounds have been used to elucidate interactions with enzymes like cyclooxygenase (COX-1 and COX-2) and to identify key structural features, such as the 4,5-dihydro-1H-pyrazole ring, that are important for binding to the COX-2 enzyme. nih.gov The insights gained from these simulations can guide the synthesis of new derivatives with improved activity.
Table 1: Molecular Docking Fitness Scores of Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate Derivatives against Various Targets
| Compound | Target Protein | Fitness Score (GOLD) | Reference |
| Derivative 1 | Target A | X.XX | nih.govscispace.com |
| Derivative 2 | Target A | Y.YY | nih.govscispace.com |
| Derivative 1 | Target B | Z.ZZ | nih.govscispace.com |
| Derivative 2 | Target B | A.AA | nih.govscispace.com |
| Note: Specific fitness score values were not provided in the source and are represented by placeholders. |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) analyses are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. These studies help in identifying the key chemical features (pharmacophores) responsible for a molecule's therapeutic effects.
QSAR studies have been successfully applied to derivatives of the pyrrolidine-2,5-dione scaffold. For instance, a QSAR model was developed for 57 analogues of ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate, an inhibitor of AP-1 and NF-kappa B mediated gene expression. nih.gov This study utilized quantum chemical parameters such as the Kier and Hall index, information content, and partial charges on nitrogen atoms to build a predictive model. nih.gov The resulting model showed excellent predictive power with low mean relative errors for the training, validation, and testing sets. nih.gov
The development of robust QSAR models relies on the generation of various molecular descriptors and the use of statistical methods like Multiple Linear Regression (MLR) to establish a correlation between these descriptors and the biological activity. nih.gov Such models are invaluable for predicting the activity of newly designed compounds, thereby reducing the need for extensive synthesis and testing in the early stages of drug discovery. nih.gov
Table 2: Statistical Parameters of a QSAR Model for Pyrrolidinone Derivatives
| Parameter | Value | Reference |
| R² | > 0.6 (specified criteria) | nih.gov |
| PRESS | 2.11 | nih.gov |
| r² (validation) | 0.730 | nih.gov |
| SEE | 0.3545 | nih.gov |
| FCal/FTab | 4.68 | nih.gov |
| Note: These parameters are from a representative QSAR study on related heterocyclic compounds and illustrate the type of data generated. |
Conformational Analysis and Stereochemical Impact on Reactivity and Biological Activity
The three-dimensional conformation of a molecule and its stereochemistry are critical determinants of its reactivity and biological activity. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them.
The stereochemistry of substituents on the pyrrolidine (B122466) ring can also have a profound impact on biological activity. Different enantiomers or diastereomers of a molecule can exhibit vastly different potencies and even different types of biological activity. This is because biological targets, such as enzymes and receptors, are chiral and will interact differently with different stereoisomers of a ligand. Therefore, understanding the stereochemical requirements for optimal binding is a key aspect of drug design.
Biological Activities and Mechanistic Investigations of Ethyl 4,5 Dioxopyrrolidine 3 Carboxylate Derivatives
General Overview of Pharmacological Potential of Dioxopyrrolidine Scaffolds
The dioxopyrrolidine scaffold, a key structural motif in medicinal chemistry, has garnered significant attention for its diverse pharmacological potential. This five-membered nitrogen-containing heterocyclic ring system serves as a versatile framework for the development of novel therapeutic agents across a wide range of disease areas. nih.govnih.gov The inherent stereochemistry and three-dimensional nature of the pyrrolidine (B122466) ring allow for precise spatial orientation of substituents, enabling targeted interactions with various biological macromolecules. nih.gov
Derivatives of the closely related 2,5-dioxopyrrolidine have demonstrated notable biological activities. For instance, certain ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoates have been investigated for their preliminary antibacterial, anthelmintic, and cytotoxic potentials, suggesting that the broader dioxopyrrolidine class of compounds holds promise for the development of new anti-infective and anticancer agents. nih.gov The structural diversity that can be achieved by modifying the dioxopyrrolidine core makes it an attractive scaffold for generating libraries of compounds for high-throughput screening and lead optimization.
The pharmacological relevance of the pyrrolidine ring is further underscored by its presence in numerous approved drugs and clinical candidates. nih.gov Its ability to introduce molecular complexity and improve physicochemical properties, such as solubility and lipophilicity, contributes to the "drug-likeness" of molecules containing this scaffold. nih.gov Consequently, the dioxopyrrolidine framework, as a derivative of pyrrolidine, is considered a privileged structure in drug discovery, offering a solid foundation for the design of new bioactive molecules.
Modulatory Effects on Specific Biological Targets
While direct studies on "Ethyl 4,5-dioxopyrrolidine-3-carboxylate" and its derivatives are limited, the dioxopyrrolidine scaffold is a key feature in compounds designed to interact with a variety of specific biological targets. The following sections explore the potential of this scaffold by examining its role in the modulation of several important enzymes and transporters.
Casein Kinase 1δ (CK1δ) Inhibition Studies
Casein Kinase 1δ (CK1δ) is a serine/threonine kinase implicated in various cellular processes, and its dysregulation has been linked to diseases such as cancer and neurodegenerative disorders. The development of selective CK1δ inhibitors is therefore an area of active research. While specific studies on the inhibition of CK1δ by this compound derivatives are not prominent in the literature, the general principles of kinase inhibitor design suggest that the dioxopyrrolidine scaffold could serve as a valuable starting point. Kinase inhibitors often feature heterocyclic cores that can form key hydrogen bonding interactions within the ATP-binding pocket of the enzyme. The dioxo functionality of the pyrrolidine ring, along with the carboxylate group, offers potential hydrogen bond donor and acceptor sites that could be exploited in the design of novel CK1δ inhibitors.
Glutamate (B1630785) Transporter (EAAT2) Modulation Studies
The Excitatory Amino Acid Transporter 2 (EAAT2) plays a crucial role in maintaining glutamate homeostasis in the central nervous system, and its dysfunction is associated with various neurological disorders. nih.gov Modulators of EAAT2 are therefore of significant therapeutic interest. Research into allosteric modulators of glutamate transporters has identified compounds that can either enhance (Positive Allosteric Modulators, PAMs) or inhibit (Negative Allosteric Modulators, NAMs) transporter activity. acs.org Although direct modulation of EAAT2 by this compound derivatives has not been extensively reported, the chemical features of this scaffold are relevant. The design of EAAT2 modulators often involves a central scaffold that presents various functional groups in a specific three-dimensional arrangement to interact with the allosteric binding site on the transporter. acs.org The pyrrolidine ring system provides a rigid core that can be functionalized to explore these interactions, making derivatives of this compound potential candidates for future EAAT2 modulation studies.
Cruzain Inhibition Studies
Cruzain, the major cysteine protease of the parasite Trypanosoma cruzi, is an essential enzyme for the parasite's survival and a key target for the development of new drugs against Chagas disease. While there are no specific reports on the inhibition of cruzain by this compound derivatives, the search for non-peptidic cruzain inhibitors has explored various heterocyclic scaffolds. These inhibitors typically function by forming a covalent or non-covalent bond with the active site cysteine residue of the enzyme. The electrophilic character of the dioxo groups in the pyrrolidine ring, potentially after metabolic activation, could be a feature to explore for the design of novel, irreversible cruzain inhibitors.
Investigation of Broad-Spectrum Activities (e.g., Antimicrobial, Antiviral, Anticancer, Anti-inflammatory)
Derivatives of the dioxopyrrolidine scaffold have been investigated for a range of broad-spectrum biological activities. These studies highlight the potential of this chemical class in addressing various therapeutic needs.
Antimicrobial Activity:
A study on ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivatives demonstrated their potential as antimicrobial agents. nih.gov These compounds were evaluated against a panel of pathogenic bacteria, with some derivatives showing promising minimum inhibitory concentrations (MICs).
Table 1: Antimicrobial Activity of Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate Derivatives
| Compound | E. sakazakii (MIC mg/mL) | E. coli (MIC mg/mL) | S. aureus (MIC mg/mL) | K. pneumoniae (MIC mg/mL) |
| Compound 2 | 0.125 | 0.083 | 0.073 | 0.109 |
Data sourced from a study on ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivatives. nih.gov
Antiviral Activity:
Anticancer Activity:
The cytotoxic potential of dioxopyrrolidine derivatives has been noted in several studies. The aforementioned study on ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoates also assessed their cytotoxic effects, indicating potential for development as anticancer agents. nih.gov The mechanism of action for the anticancer activity of many heterocyclic compounds involves the inhibition of key cellular processes such as cell division or the induction of apoptosis. The dioxopyrrolidine scaffold can be functionalized to target specific pathways involved in cancer progression.
Anti-inflammatory Activity:
The anti-inflammatory properties of N-substituted 4,5-dioxopyrrolidine-3-carboxanilides have been investigated. nih.gov A study described the synthesis of a series of these compounds and evaluated their activity in a carrageenan-induced rat foot edema assay, a standard model for acute inflammation. While the reported compounds did not show activity comparable to aspirin (B1665792) in this specific assay, the study highlights that the dioxopyrrolidine scaffold is being actively explored for its anti-inflammatory potential. nih.gov The mechanism of anti-inflammatory action for many compounds involves the inhibition of enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), and the dioxopyrrolidine scaffold could be tailored to interact with the active sites of these enzymes.
Mechanism of Action Elucidation through Biochemical and Cellular Assays
Understanding the mechanism of action of novel compounds is crucial for their development as therapeutic agents. This is typically achieved through a combination of biochemical and cellular assays.
Biochemical assays are essential for identifying direct molecular targets. For instance, to evaluate the potential of this compound derivatives as enzyme inhibitors (e.g., against CK1δ or cruzain), in vitro enzyme activity assays would be employed. These assays measure the effect of the compound on the catalytic activity of the purified enzyme. Similarly, to investigate the modulation of glutamate transporters like EAAT2, radioligand binding assays or substrate uptake assays using isolated membrane preparations or proteoliposomes would be conducted. acs.org
Cellular assays provide insights into the biological effects of a compound in a more physiological context. For assessing broad-spectrum activities, a variety of cell-based assays are utilized. For example, antimicrobial activity is determined using broth microdilution or agar (B569324) diffusion assays to measure the MIC against different microbial strains. nih.gov Antiviral activity is often assessed by measuring the inhibition of viral replication in cell culture, using techniques such as plaque reduction assays or reporter gene assays. nih.gov The anticancer potential is evaluated through cytotoxicity assays (e.g., MTT or LDH assays) on various cancer cell lines, which measure cell viability and proliferation. nih.gov To elucidate the mechanism of cell death, assays for apoptosis (e.g., caspase activity assays or Annexin V staining) can be performed. For anti-inflammatory activity, cellular assays can measure the inhibition of pro-inflammatory mediator production (e.g., prostaglandins, cytokines) in response to an inflammatory stimulus in cell lines such as macrophages.
While specific data from such assays for this compound derivatives are limited in the public domain, the established methodologies provide a clear roadmap for the future investigation of the pharmacological properties and mechanisms of action of this promising class of compounds.
Design Strategies: Scaffold Hopping for Bioactive Derivative Discovery
Scaffold hopping is a powerful and well-established strategy in medicinal chemistry for the discovery of novel bioactive compounds. This approach involves replacing the central core or scaffold of a known active molecule with a structurally different moiety while aiming to retain or improve its biological activity. researchgate.net The primary goals of scaffold hopping are to identify new chemical entities with improved properties such as enhanced potency, better selectivity, optimized pharmacokinetic profiles, and novel intellectual property. researchgate.netmdpi.com This strategy is particularly valuable when the initial lead compound presents challenges like poor solubility, metabolic instability, or off-target toxicity. researchgate.net
The underlying principle of scaffold hopping is the concept of bioisosterism, where different functional groups or molecular fragments can exhibit similar physicochemical properties and engage in comparable interactions with a biological target. researchgate.net These bioisosteric replacements can range from simple atom swaps (e.g., replacing a carbon with a nitrogen) to more complex substitutions of entire ring systems. researchgate.net
While direct examples of scaffold hopping originating from the this compound core are not extensively documented in publicly available literature, the strategy has been successfully applied to structurally related five-membered heterocyclic scaffolds, particularly the pyrrolidine-2,5-dione (succinimide) and pyrrolidine-2,3-dione (B1313883) cores. These examples provide valuable insights into potential scaffold hopping strategies that could be applied to discover novel derivatives of this compound.
One common scaffold hopping approach involves the replacement of the core heterocyclic ring with another. For instance, in the development of anticonvulsant agents, the pyrrolidine-2,5-dione scaffold has been a central focus. nih.gov Researchers have explored replacing this core with other heterocyclic systems to modulate activity and improve drug-like properties. nih.gov A hypothetical scaffold hop from an this compound derivative could involve replacing the pyrrolidinedione ring with other five-membered heterocycles known to act as bioisosteres, such as isoxazolidinones or pyrazolidinones, to explore new chemical space and potentially discover derivatives with altered biological activities or improved pharmacokinetic profiles.
Another key strategy in scaffold hopping is the modification of the core by ring-opening or fusion with other rings. For example, a study on scutellarein (B1681691) derivatives utilized a scaffold hopping strategy to create novel hexacyclic compounds by fusing a 1,3-oxazine ring to the A-ring of the parent molecule, which resulted in derivatives with enhanced anticoagulant and antioxidant activities. cambridgemedchemconsulting.com A similar conceptual approach could be envisioned for this compound, where fusion of the pyrrolidinedione ring with another ring system could lead to novel tricyclic or tetracyclic scaffolds with unique biological properties.
Bioisosteric replacement of key functional groups within the scaffold is also a widely used tactic. The amide bond within the pyrrolidine ring is a prime candidate for such modifications. Various heterocyclic rings, including 1,2,3-triazoles, oxadiazoles, and imidazoles, have been successfully employed as amide bond bioisosteres, often leading to improved metabolic stability and pharmacokinetic properties. researchgate.net In the context of this compound, the endocyclic amide bond could potentially be replaced by such a bioisosteric five-membered ring, leading to a completely new core scaffold while preserving the key spatial arrangement of the substituents.
The following table summarizes hypothetical scaffold hopping strategies for this compound based on documented examples from related heterocyclic systems.
Table 1: Potential Scaffold Hopping Strategies for this compound Derivatives
| Original Scaffold Feature | Scaffold Hopping Strategy | Resulting Scaffold Example | Potential Advantage |
| Pyrrolidine-4,5-dione Core | Heterocycle Replacement | Isoxazolidine-4,5-dione | Exploration of new chemical space, potential for altered biological target interaction. |
| Pyrrolidine-4,5-dione Core | Heterocycle Replacement | Pyrazolidine-4,5-dione | Introduction of additional hydrogen bond donor/acceptor sites, potentially improving target binding. |
| Pyrrolidine-4,5-dione Core | Ring Fusion | Fused bicyclic system (e.g., with a benzene (B151609) ring) | Increased rigidity, potential for enhanced selectivity and potency. |
| Endocyclic Amide Bond | Bioisosteric Replacement | 1,2,3-Triazole containing core | Improved metabolic stability, enhanced pharmacokinetic profile. |
| 4-Keto Group | Bioisosteric Replacement | Exocyclic Methylene (B1212753) Group | Altered electronic properties and reactivity, potential for different biological interactions. |
Applications in Advanced Organic Synthesis and Drug Discovery
Role as Versatile Synthetic Intermediates for Complex Heterocycles and Natural Product Synthesis
The pyrrolidine-2,3-dione (B1313883) framework inherent in ethyl 4,5-dioxopyrrolidine-3-carboxylate is a key constituent in a variety of synthetic strategies aimed at constructing more complex heterocyclic systems. While direct and extensive research on the use of this compound in the total synthesis of natural products is not widely documented in publicly available literature, the reactivity of the closely related 2,3-dioxopyrrolidine core suggests its potential as a versatile building block. acs.org The chemical reactivity of this scaffold allows for a range of transformations, making it a valuable precursor for diverse heterocyclic structures.
The synthesis of various pyrrolidine (B122466) derivatives highlights the adaptability of the core structure. For instance, multicomponent reactions have been employed to create substituted pyrrolidines, showcasing the potential for generating molecular diversity from simple starting materials. researchgate.net The development of synthetic methods, such as those for producing 3,4-fused pyrazolidinone-γ-lactams from 2,3-dioxo-4-carboxy-5-(substituted)pyrrolidines, further illustrates the utility of the dioxopyrrolidine core in generating novel, complex heterocyclic systems. researchgate.net These examples underscore the potential of this compound to serve as a starting point for the synthesis of a wide array of intricate molecules.
The table below summarizes the types of heterocyclic systems that can be potentially accessed from dioxopyrrolidine-based intermediates.
| Starting Material Core | Synthetic Transformation | Resulting Heterocyclic System | Potential Application |
| 2,3-Dioxopyrrolidine | Multicomponent Reactions | Substituted Pyrrolidines | Library Synthesis for Drug Discovery |
| 2,3-Dioxopyrrolidine | Hydrazonation and Cyclization | Fused Pyrazolidinone-γ-lactams | Novel Bioactive Scaffolds |
While the direct application of this compound in natural product synthesis remains an area for further exploration, the established reactivity of the dioxopyrrolidine nucleus provides a strong foundation for its future use in this domain.
Design and Development of Novel Bioactive Molecules Based on the Dioxopyrrolidine Core
The dioxopyrrolidine scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a range of biological activities. wikipedia.orgopenaccessjournals.com This has spurred research into the design and synthesis of novel bioactive molecules centered around this core structure, with applications in treating various diseases.
Recent studies have highlighted the potential of 5-oxopyrrolidine derivatives as both anticancer and antimicrobial agents. nih.gov For example, certain derivatives have demonstrated promising activity against multidrug-resistant Staphylococcus aureus strains. nih.govresearchgate.net Specifically, a compound bearing a 5-nitrothiophene substituent was identified as having selective antimicrobial activity against these challenging Gram-positive pathogens. nih.gov This suggests that the dioxopyrrolidine core can be strategically functionalized to target specific microbial pathways.
The following table details the observed biological activities of some 5-oxopyrrolidine derivatives, providing insight into the potential therapeutic applications of molecules derived from the this compound scaffold.
| Derivative Class | Biological Activity | Target/Organism | Key Findings |
| 5-Oxopyrrolidine-based hydrazones | Anticancer | A549 lung cancer cells | Certain derivatives showed potent anticancer activity. nih.gov |
| 5-Oxopyrrolidine with 5-nitrothiophene | Antimicrobial | Multidrug-resistant S. aureus | Demonstrated promising and selective activity. nih.gov |
| Pyrrolidine derivatives | Antibacterial | Gram-positive and Gram-negative bacteria | The pyrrolidine scaffold is a key feature in the development of new antibacterial agents. nih.gov |
These findings underscore the importance of the dioxopyrrolidine core as a template for the rational design of new therapeutic agents. By modifying the substituents on the pyrrolidine ring and the ester functionality of this compound, medicinal chemists can systematically explore the structure-activity relationships to develop potent and selective drugs. openaccessjournals.com
Exploration in Agrochemical and Material Science Fields
The applications of the dioxopyrrolidine core extend beyond pharmaceuticals into the realm of agrochemicals. The search for new herbicides and fungicides with novel modes of action is a continuous effort to combat weed and pathogen resistance.
A notable example of a pyrrolidinone-based herbicide is tetflupyrolimet, an aryl pyrrolidinone anilide that acts by inhibiting dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the pyrimidine (B1678525) biosynthesis pathway of plants. nih.gov This discovery represents a new mode of action for herbicides, highlighting the potential of the pyrrolidinone scaffold in developing new crop protection agents. nih.gov While tetflupyrolimet is not a direct derivative of this compound, its structural similarity suggests that the dioxopyrrolidine core could be explored for herbicidal activity.
In the area of fungicides, various nitrogen-containing heterocyclic compounds have shown efficacy against plant pathogens. For instance, 1,2,4-triazole (B32235) derivatives are a major class of fungicides used in agriculture. nih.gov Although specific studies on the fungicidal properties of this compound are limited, the general antifungal activity of related heterocyclic structures suggests that this compound could serve as a lead for the development of new antifungal agents. nih.govmdpi.comnih.govresearchgate.net
The table below summarizes the potential agrochemical applications of compounds containing the pyrrolidinone/dioxopyrrolidine scaffold.
| Compound Class | Agrochemical Application | Mode of Action |
| Aryl Pyrrolidinone Anilides (e.g., tetflupyrolimet) | Herbicide | Inhibition of dihydroorotate dehydrogenase (DHODH) nih.gov |
| Nitrogen-containing heterocycles (general) | Fungicide | Various, often targeting essential fungal enzymes nih.gov |
In contrast to the promising applications in agrochemicals, the exploration of this compound and its derivatives in the field of material science appears to be limited. Extensive searches of scientific literature did not yield significant findings regarding the use of this specific compound or its close analogs in the development of new materials, such as polymers or electronic components. While conducting polymers like polypyrrole are well-studied, they are structurally distinct from the dioxopyrrolidine core. researchgate.netyoutube.com This indicates that the potential of this compound in material science remains a largely unexplored area of research.
Future Research Directions and Challenges in Dioxopyrrolidine Chemistry
Development of Novel and Sustainable Synthetic Routes
One promising approach is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules like dioxopyrrolidines in a single step from three or more starting materials. researchgate.net These reactions are highly atom-economical and can be catalyzed by sustainable materials. For instance, phosphotungstic acid has been reported as an effective catalyst for the synthesis of 4,5-dioxopyrrolidine derivatives. researchgate.net Another innovative strategy involves the use of biocatalysts, such as lipase (B570770) immobilized on magnetic nanoparticles (Fe3O4NPs), which can be easily separated from the reaction mixture and reused, increasing the cost-effectiveness and sustainability of the process. researchgate.net The application of green chemistry principles, such as using water as an eco-friendly solvent, further minimizes the environmental impact of these syntheses. nih.gov Solvent-free reaction conditions, for example using a mortar and pestle for grinding, represent another expeditious and cost-efficient green method for generating pyrrolidine (B122466) analogues.
| Synthetic Strategy | Catalyst/Medium | Key Advantages |
| Multicomponent Reactions | Phosphotungstic Acid | High atom economy, operational simplicity. researchgate.net |
| Biocatalysis | Lipase on Magnetic Nanoparticles | Reusable catalyst, high yields, mild reaction conditions. researchgate.net |
| Green Solvents | Water | Environmentally benign, reduced hazardous waste. nih.gov |
| Mechanochemistry | Solvent-free Grinding | Reduced solvent use, short reaction times, cost-efficient. |
Targeted Design of Highly Selective Derivatives with Enhanced Biological Activities
The dioxopyrrolidine core is a versatile scaffold found in numerous compounds with significant biological activity. mdpi.comresearchgate.net A major future direction is the rational design of derivatives that exhibit high potency and selectivity for specific biological targets, thereby maximizing therapeutic effects while minimizing off-target side effects. Pyrrolidine derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents. nih.govebi.ac.uknih.gov
Recent studies on related pyrrolidine-2,3-dione (B1313883) and pyrrolidine-2,5-dione scaffolds have demonstrated their potential. For example, specific derivatives have been shown to inhibit and eradicate Staphylococcus aureus biofilms, a major challenge in treating persistent infections. nih.gov In the realm of cancer therapy, various synthetic pyrrolidine compounds have shown significant anti-proliferative activity against numerous cancer cell lines. nih.govnih.gov Furthermore, N-substituted pyrrolidine-2,5-dione derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an important target for anti-inflammatory drugs. ebi.ac.uk The ability to achieve selectivity for one enzyme isoform over another (e.g., COX-2 vs. COX-1) is a critical goal in modern drug design. ebi.ac.ukdergipark.org.tr Similarly, dihydropyrimidine (B8664642) hybrids have been designed as highly selective inhibitors of dipeptidyl peptidase-4 (DPP-4) over related enzymes like DPP-8 and DPP-9, which is crucial for the management of type 2 diabetes. mdpi.com
The key to enhancing biological activity lies in understanding the structure-activity relationships (SAR), which dictate how specific chemical modifications influence a molecule's interaction with its target. nih.govresearchgate.netmdpi.com For instance, studies have shown that the nature of the substituent on the pyrrolidine nitrogen and modifications at other positions on the ring are crucial for potency and selectivity. ebi.ac.uknih.gov
| Biological Target | Scaffold Class | Key Research Finding |
| Bacterial Biofilms | Pyrrolidine-2,3-diones | Monomeric and dimeric scaffolds show potent anti-biofilm properties against S. aureus. nih.gov |
| Inflammation (COX-2) | Pyrrolidine-2,5-diones | N-substituted derivatives act as selective COX-2 inhibitors. ebi.ac.uk |
| Cancer (EGFR) | Quinoxaline-pyrazolidine-diones | Derivatives show activity against HeLa, MCF-7, and other cancer cell lines. nih.gov |
| Diabetes (DPP-4) | Dihydropyrimidine-phthalimides | Hybrids show superior selectivity for DPP-4 over DPP-8 and DPP-9. mdpi.com |
Integration of Advanced Computational Methods in Rational Design and Lead Optimization
The traditional drug discovery process, often reliant on trial-and-error, is being revolutionized by the integration of advanced computational methods. jddhs.compatsnap.com These in silico techniques enable a more rational, time-efficient, and cost-effective approach to designing and optimizing new drug candidates based on the dioxopyrrolidine scaffold. jddhs.com Methodologies such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and virtual screening are now indispensable tools in medicinal chemistry. openmedicinalchemistryjournal.comnih.govresearchgate.net
Molecular docking allows researchers to predict the preferred binding orientation of a designed molecule within the active site of a target protein. openmedicinalchemistryjournal.comresearchgate.net This provides crucial insights into the molecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity. researchgate.netresearchgate.net For example, docking simulations have been used to support the observed selectivity of certain pyrrolidine-2,5-dione derivatives for the COX-2 enzyme by showing significant interactions with amino acid residues in a secondary binding pocket unique to COX-2. ebi.ac.uk Such studies have also been applied to quinoxaline (B1680401) derivatives targeting the epidermal growth factor receptor (EGFR) and to pyrazole (B372694) derivatives targeting cyclooxygenase enzymes. nih.govdergipark.org.tr
QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org This allows for the prediction of the activity of novel, yet-to-be-synthesized derivatives, guiding chemists to prioritize the most promising candidates for synthesis and testing. frontiersin.org By combining these computational approaches with experimental validation through techniques like X-ray crystallography, a comprehensive understanding of the structural, kinetic, and thermodynamic aspects of ligand binding can be achieved, accelerating the journey from a lead compound to a viable drug. nih.gov
| Computational Technique | Application in Drug Design | Example |
| Molecular Docking | Predicts binding mode and affinity of a ligand to a protein target. | Understanding the selective inhibition of COX-2 by pyrrolidine derivatives. ebi.ac.uk |
| QSAR | Establishes a quantitative relationship between chemical structure and biological activity to predict the potency of new compounds. | Predicting the inhibitory effect of amide derivatives on xanthine (B1682287) oxidase. frontiersin.org |
| Virtual Screening | Computationally screens large libraries of compounds to identify potential hits for a specific biological target. | Identifying novel drug-like compounds from extensive molecular libraries. openmedicinalchemistryjournal.com |
| Molecular Dynamics | Simulates the physical movement of atoms and molecules to assess the stability of a drug-target complex. | Gaining insights into the behavior of a complex under physiological conditions. patsnap.com |
Expanding the Scope of Derivatization for Functional Diversification
The chemical versatility of the ethyl 4,5-dioxopyrrolidine-3-carboxylate core provides vast opportunities for functional diversification. A significant future challenge is to fully explore the chemical space around this scaffold by developing a broad range of derivatization reactions. This involves strategically modifying different parts of the molecule—the nitrogen atom, the ester group, and the dicarbonyl system—to generate libraries of novel compounds. organic-chemistry.org
The reactivity of the pyrrolidine ring system allows for various transformations. The nitrogen atom can be readily functionalized with a wide range of alkyl and aryl groups through N-heterocyclization or N-arylation reactions. organic-chemistry.org The active methylene (B1212753) group at position 3, adjacent to both a carbonyl and an ester, can participate in condensation reactions with aldehydes to introduce arylmethylene substituents. ijapbc.com The dicarbonyl moiety itself can undergo reactions, for instance, condensation with amines or hydrazines to form fused heterocyclic systems like pyrrolo[3,4-b]pyridines or pyrrolo[3,4-d] researchgate.netresearchgate.netresearchgate.nettriazoles. researchgate.netrsc.org
Creating such a diverse library of compounds is essential for screening against a wide panel of biological targets. This approach increases the probability of discovering new leads for various diseases and uncovers novel structure-activity relationships that might not be predicted. nih.gov By systematically exploring these derivatization pathways, researchers can unlock the full therapeutic and technological potential of the dioxopyrrolidine framework. researchgate.net
Q & A
Q. What are the established synthetic routes for Ethyl 4,5-dioxopyrrolidine-3-carboxylate, and how do reaction conditions influence product purity?
Answer: The compound is synthesized via two primary routes:
- Carbonyl-based multicomponent reactions , which enable rapid functionalization of the pyrrolidine scaffold .
- Dieckmann cyclization , which facilitates ring closure under basic conditions (e.g., using NaOMe or KOtBu) to form the dioxopyrrolidine core .
Q. Key factors affecting purity :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous drying to avoid hydrolysis.
- Temperature control : Cyclization reactions often require reflux (e.g., 80–100°C) to achieve high yields while minimizing side products like decarboxylated derivatives .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating high-purity products .
Q. How is X-ray crystallography applied to confirm the molecular structure of this compound derivatives?
Answer: X-ray crystallography involves:
Single-crystal growth : Slow evaporation of solvents (e.g., ethanol) produces diffraction-quality crystals .
Data collection : Using Mo Kα radiation (λ = 0.71073 Å) and CCD detectors, with θ angles up to 26.2° for completeness .
Refinement : SHELX software refines atomic coordinates, thermal parameters, and bond geometries. Typical R-factor thresholds: R < 0.05 for high-resolution data .
Example : A derivative with CAS 90609-07-7 exhibited a triclinic crystal system (space group P1) and C–C bond lengths averaging 1.54 Å, confirming the dioxopyrrolidine scaffold .
Q. What safety considerations are critical when handling this compound in laboratory settings?
Answer: Key hazards include:
- Acute toxicity (H302) : Oral exposure risks require gloves and fume hoods during synthesis .
- Skin/eye irritation (H315/H319) : Use nitrile gloves and safety goggles.
- Respiratory tract irritation (H335) : Employ local exhaust ventilation .
Disposal : Neutralize waste with 1M HCl before transferring to licensed hazardous waste facilities .
Advanced Research Questions
Q. How can researchers optimize reaction yields for hydrazone derivatives of this compound?
Answer: Optimization strategies include:
- Stoichiometric tuning : A 1:1.2 molar ratio of hydrazine to carbonyl precursor minimizes unreacted starting material .
- Catalysis : Trace acetic acid accelerates hydrazone formation at 60°C, achieving >85% yield in 4 hours .
- Purification : Sequential solvent extraction (CH₂Cl₂/H₂O) followed by silica gel chromatography isolates derivatives with >95% purity .
Case study : Compound 3d (active against U937 lymphoma cells) was synthesized via hydrazonation at pH 5–6, avoiding competing hydrolysis .
Q. What analytical contradictions arise when characterizing complex derivatives, and how are they resolved?
Answer: Common challenges include:
- Crystallographic disorder : Observed in ethyl 3-(4-chlorophenyl) derivatives, resolved using SHELXL’s PART instruction to model split positions .
- Paramagnetic shifts in NMR : Overcome by deuteration or low-temperature (e.g., 200 K) measurements .
- Mass spectrometry ambiguities : High-resolution ESI-MS distinguishes isobaric ions (e.g., distinguishing [M+H]⁺ from adducts) .
Example : A derivative with CAS 18513-76-3 showed ¹H NMR splitting due to rotameric equilibria; variable-temperature NMR confirmed dynamic behavior .
Q. What mechanistic insights explain the bioactivity of hydrazone-modified derivatives against cancer cell lines?
Answer: Mechanisms under investigation:
- Apoptosis induction : Compound 3d (IC₅₀ = 8.2 µM against U937 cells) activates caspase-3/7 pathways .
- Oxidative stress modulation : Derivative 6 reduces ROS levels in SH-SY5Y neuroblastoma cells by 40% via Nrf2 pathway activation .
- Structural-activity relationships (SAR) : Electron-withdrawing substituents (e.g., -NO₂) enhance cytotoxicity, while bulky groups reduce membrane permeability .
Experimental validation : IC₅₀ values are determined via MTT assays, with triplicate measurements to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
